REACTION_CXSMILES
|
O[N:2]=[C:3]1[C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=2[CH2:7][CH2:6][N:5]([CH3:14])[C:4]1=[O:15].C(O)C.Cl.[OH-].[Na+]>[Pd].ClCCl>[NH2:2][CH:3]1[C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=2[CH2:7][CH2:6][N:5]([CH3:14])[C:4]1=[O:15] |f:3.4|
|
Name
|
|
Quantity
|
625 g
|
Type
|
reactant
|
Smiles
|
ON=C1C(N(CCC2=C1C=CC=C2)C)=O
|
Name
|
3A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15.6 L
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
320 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
120 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
6 L
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
The mixture was agitated
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was hydrogenated at 50° C.
|
Type
|
CUSTOM
|
Details
|
(about 4 hours)
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered over a pad of celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated
|
Type
|
CUSTOM
|
Details
|
give a solid
|
Type
|
ADDITION
|
Details
|
was added until the pH to of the aqueous layer
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with dichloromethane (2 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layers were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in a rotary evaporator
|
Name
|
|
Type
|
product
|
Smiles
|
NC1C(N(CCC2=C1C=CC=C2)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 477 g | |
YIELD: PERCENTYIELD | 81.9% | |
YIELD: CALCULATEDPERCENTYIELD | 81.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O[N:2]=[C:3]1[C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=2[CH2:7][CH2:6][N:5]([CH3:14])[C:4]1=[O:15].C(O)C.Cl.[OH-].[Na+]>[Pd].ClCCl>[NH2:2][CH:3]1[C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=2[CH2:7][CH2:6][N:5]([CH3:14])[C:4]1=[O:15] |f:3.4|
|
Name
|
|
Quantity
|
625 g
|
Type
|
reactant
|
Smiles
|
ON=C1C(N(CCC2=C1C=CC=C2)C)=O
|
Name
|
3A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15.6 L
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
320 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
120 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
6 L
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
The mixture was agitated
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was hydrogenated at 50° C.
|
Type
|
CUSTOM
|
Details
|
(about 4 hours)
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered over a pad of celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated
|
Type
|
CUSTOM
|
Details
|
give a solid
|
Type
|
ADDITION
|
Details
|
was added until the pH to of the aqueous layer
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with dichloromethane (2 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layers were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in a rotary evaporator
|
Name
|
|
Type
|
product
|
Smiles
|
NC1C(N(CCC2=C1C=CC=C2)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 477 g | |
YIELD: PERCENTYIELD | 81.9% | |
YIELD: CALCULATEDPERCENTYIELD | 81.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |